molecular formula C16H20N6O B11293986 2-({4-[(3,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

2-({4-[(3,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

Cat. No.: B11293986
M. Wt: 312.37 g/mol
InChI Key: PZCHUHMMLFWFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-[(3,4-DIMETHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

The synthesis of 2-({4-[(3,4-DIMETHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. This can be achieved through various synthetic routes, including ultrasonic-assisted synthesis and cycloaddition reactions . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2, a key regulator of the cell cycle. By binding to this enzyme complex, it disrupts the cell cycle progression, leading to apoptosis in cancer cells . This mechanism makes it a promising candidate for targeted cancer therapies.

Properties

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

IUPAC Name

2-[[4-(3,4-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol

InChI

InChI=1S/C16H20N6O/c1-10-4-5-12(8-11(10)2)19-14-13-9-18-22(3)15(13)21-16(20-14)17-6-7-23/h4-5,8-9,23H,6-7H2,1-3H3,(H2,17,19,20,21)

InChI Key

PZCHUHMMLFWFMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCO)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.